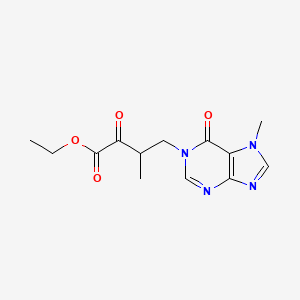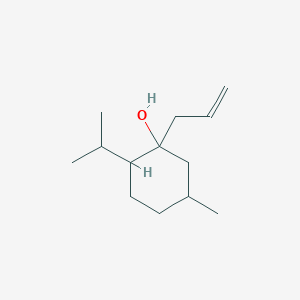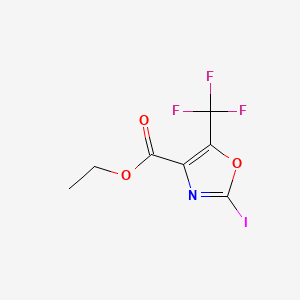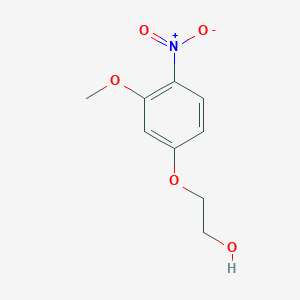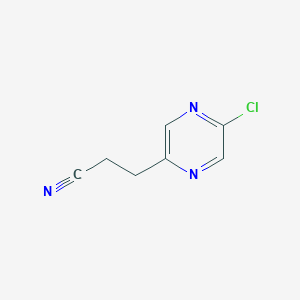
3-(5-Chloropyrazin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloropyrazin-2-yl)propanenitrile: is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at the 5-position and a nitrile group at the 3-position of the pyrazine ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloropyrazin-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyrazine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Nitrile Formation: The acid chloride is then reacted with a nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Chloropyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for nitrile reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for nitrile oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-(5-aminopyrazin-2-yl)propanenitrile or 3-(5-thiolpyrazin-2-yl)propanenitrile can be formed.
Reduction Products: 3-(5-Chloropyrazin-2-yl)propanamine.
Oxidation Products: 3-(5-Chloropyrazin-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-(5-Chloropyrazin-2-yl)propanenitrile is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloropyrazin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile and chlorine groups can influence its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
- 3-(5-Chloropyrazin-2-yl)methanamine
- 3-(5-Chloropyrazin-2-yl)propanoic acid
- 3-(5-Chloropyrazin-2-yl)thiol
Comparison:
- 3-(5-Chloropyrazin-2-yl)methanamine: This compound has an amine group instead of a nitrile group, which can affect its reactivity and biological activity.
- 3-(5-Chloropyrazin-2-yl)propanoic acid: The presence of a carboxylic acid group instead of a nitrile group can influence its solubility and acidity.
- 3-(5-Chloropyrazin-2-yl)thiol: The thiol group can impart different chemical reactivity and potential biological activities compared to the nitrile group.
Uniqueness: 3-(5-Chloropyrazin-2-yl)propanenitrile is unique due to the combination of the nitrile and chlorine groups on the pyrazine ring. This combination can provide distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-(5-chloropyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-10-6(4-11-7)2-1-3-9/h4-5H,1-2H2 |
Clave InChI |
FVLJEOJQAIWQCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


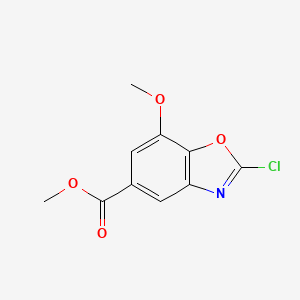
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
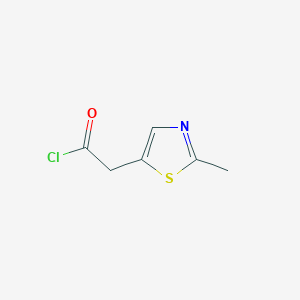
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
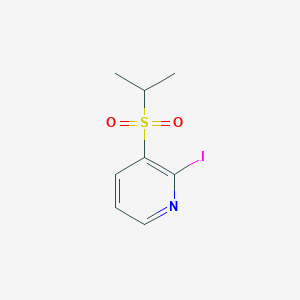
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)


